CP-457920

Vue d'ensemble

Description

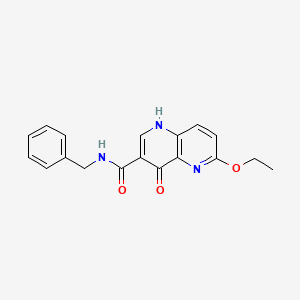

CP 457920, également connu sous le nom de N-Benzyl-6-éthoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide, est un composé chimique de formule moléculaire C18H17N3O3. Il s'agit d'un agoniste inverse sélectif du récepteur de type A de l'acide gamma-aminobutyrique α5. Ce composé a été initialement développé pour le traitement de la démence vasculaire, mais a ensuite été abandonné des études cliniques .

Méthodes De Préparation

La synthèse du CP 457920 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau naphtyridine : Cela implique la cyclisation de précurseurs appropriés pour former le système cyclique 1,5-naphtyridine.

Introduction du groupe éthoxy : Le groupe éthoxy est introduit par une réaction d'éthylation.

Formation du groupe carboxamide :

Benzylation : La dernière étape implique la benzylation de l'atome d'azote pour former le produit souhaité

Analyse Des Réactions Chimiques

Le CP 457920 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour réduire le groupe carbonyle en groupe hydroxyle.

Substitution : Le groupe éthoxy peut être substitué par d'autres groupes alcoxy dans des conditions appropriées.

Hydrolyse : La liaison amide peut être hydrolysée pour former l'acide carboxylique et l'amine correspondants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers halogénoalcanes pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications De Recherche Scientifique

Pharmacological Research

Mechanism of Action

CP-457920 functions by selectively inhibiting the alpha-5 subunit of the GABA-A receptor, which is implicated in cognitive processes and anxiety regulation. This action is particularly relevant in studying conditions such as Alzheimer's disease and depression.

Therapeutic Potential

Research indicates that this compound may enhance cognitive function and alleviate symptoms of anxiety and depression. Its inverse agonist properties suggest it could reverse the effects of excessive GABAergic activity, which is often linked to cognitive deficits.

Clinical Applications

Alzheimer's Disease

this compound has been investigated for its potential in treating Alzheimer's disease. Studies have shown that it can improve cognitive function in animal models, suggesting a role in enhancing synaptic plasticity and memory formation .

Depression and Anxiety Disorders

The compound has also been explored for its efficacy in treating depression and anxiety disorders. It has been shown to restore normal synaptic function in models of stress-induced anhedonia, indicating its potential as a therapeutic agent for mood disorders .

Case Studies and Experimental Findings

Toxicological Studies

While this compound shows promise as a therapeutic agent, it is also crucial to assess its safety profile. Toxicological evaluations have indicated that while the compound exhibits beneficial effects on cognition and mood, careful monitoring is necessary to avoid potential adverse effects associated with GABA-A receptor modulation.

Mécanisme D'action

CP 457920 exerts its effects by selectively binding to the α5 subunit of gamma-aminobutyric acid type A receptors. This binding results in an inverse agonist effect, reducing the activity of these receptors. The molecular targets involved include the α5 subunit of gamma-aminobutyric acid type A receptors, which play a role in modulating inhibitory neurotransmission in the brain.

Comparaison Avec Des Composés Similaires

Le CP 457920 peut être comparé à d'autres composés similaires, tels que :

N-Benzyl-6-méthoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe éthoxy.

N-Benzyl-6-propoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide : Structure similaire mais avec un groupe propoxy au lieu d'un groupe éthoxy.

N-Benzyl-6-butoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide : Structure similaire mais avec un groupe butoxy au lieu d'un groupe éthoxy

L'unicité du CP 457920 réside dans sa liaison sélective à la sous-unité α5 des récepteurs de type A de l'acide gamma-aminobutyrique, ce qui le distingue des autres composés présentant des substituants différents sur le noyau naphtyridine.

Activité Biologique

CP-457920 is a selective inverse agonist of the GABA receptor, specifically targeting the α5 subunit. This compound has been investigated primarily for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease and other forms of dementia. Its mechanism of action involves modulation of GABAergic neurotransmission, which plays a critical role in cognitive function and memory processes.

This compound acts as an inverse agonist at the α5 subunit of the GABA receptor, leading to decreased inhibitory neurotransmission. This modulation is hypothesized to enhance cognitive performance by reducing the overactivity associated with certain GABAergic pathways that may impair learning and memory. The compound's selectivity for the α5 subunit is crucial, as it minimizes side effects typically associated with non-selective GABA receptor modulators.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Cognitive Enhancement : Studies have shown that this compound can improve cognitive function in animal models. For example, it has been demonstrated to enhance performance in tasks assessing memory and learning.

- Anxiolytic Effects : While primarily focused on cognitive enhancement, this compound may also exhibit anxiolytic properties, potentially providing dual benefits in treating anxiety-related symptoms alongside cognitive deficits.

In Vitro and In Vivo Studies

In Vitro Assays : Various studies have evaluated this compound's binding affinity and functional activity at GABA receptors. The compound has been shown to effectively displace radiolabeled ligands from the α5-containing GABA receptors, confirming its role as an inverse agonist.

In Vivo Studies : Animal studies have reported significant improvements in cognitive tasks following administration of this compound. For instance, rodents treated with this compound demonstrated enhanced performance in the Morris water maze test, a standard measure of spatial learning and memory.

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. Early findings suggest that it has a favorable safety margin when administered at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.

Toxicological Data

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (in rodents) |

| Chronic Toxicity | No significant adverse effects noted at therapeutic doses |

Propriétés

IUPAC Name |

N-benzyl-6-ethoxy-4-oxo-1H-1,5-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-24-15-9-8-14-16(21-15)17(22)13(11-19-14)18(23)20-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFVZQGXKQCQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)NC=C(C2=O)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047254 | |

| Record name | CP-457920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220860-50-4 | |

| Record name | CP-457920 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220860504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-457920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-457920 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13BME2F602 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.